molecular formula C23H22ClN5O4 B2651691 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide CAS No. 852441-34-0

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide

Cat. No.: B2651691
CAS No.: 852441-34-0
M. Wt: 467.91
InChI Key: ANQKQQLFPIJGJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolo[3,4-d]pyrimidin-4-one derivative with a 4-chlorophenyl substituent at the 1-position and an N-(3,4-dimethoxyphenethyl)acetamide side chain at the 5-position. Pyrazolo[3,4-d]pyrimidine scaffolds are known for their kinase inhibitory activity, particularly in oncology and inflammation research .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O4/c1-32-19-8-3-15(11-20(19)33-2)9-10-25-21(30)13-28-14-26-22-18(23(28)31)12-27-29(22)17-6-4-16(24)5-7-17/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQKQQLFPIJGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with hydrazine to form 4-chlorophenylhydrazine. This intermediate then undergoes cyclization with ethyl acetoacetate to yield 4-chlorophenylpyrazolone. The pyrazolone is further reacted with formamide to form the pyrazolo[3,4-d]pyrimidine core. Finally, the acetamide group is introduced through a reaction with 3,4-dimethoxyphenethylamine under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Halogen substitution reactions can occur at the 4-chlorophenyl ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Biological Mechanisms

The primary mechanism through which this compound exerts its biological effects involves the inhibition of specific protein kinases. By binding to the active site of these enzymes, it disrupts critical signaling pathways involved in cell proliferation and survival. This inhibition can trigger apoptotic pathways in cancer cells, making it a promising candidate for cancer therapy.

Therapeutic Applications

  • Antitumor Activity :
    • Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit potent antitumor properties. The compound has been shown to inhibit various cancer cell lines by inducing apoptosis and blocking cell cycle progression.
    • A study demonstrated that this compound effectively inhibited the growth of several cancer cell lines, suggesting its potential as an anticancer agent .
  • Enzyme Inhibition :
    • The compound has been investigated for its potential as an enzyme inhibitor. Its ability to bind to specific enzymes can block their activity, leading to therapeutic effects such as the inhibition of viral replication or cancer cell proliferation .
  • Antimicrobial Activity :
    • Similar compounds in the pyrazolo[3,4-d]pyrimidine class have shown significant antimicrobial activity against various bacteria and fungi. This suggests that the compound may also possess similar properties, warranting further investigation into its use as an antimicrobial agent .

Synthetic Routes

The synthesis of this compound typically involves:

  • Cyclization : Reaction of 4-chlorobenzoyl chloride with 5-amino-1H-pyrazole-4-carboxamide in the presence of a base such as triethylamine.
  • Final Reaction : Further reaction with 3,4-dimethoxyphenethyl acetic acid yields the final product.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and product yield .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of pyrazolopyrimidine derivatives:

  • Cancer Therapy :
    • A study published in Journal of Medicinal Chemistry reported on various derivatives exhibiting significant antitumor activity through kinase inhibition mechanisms .
  • Antimicrobial Efficacy :
    • Research indicated that certain pyrazolopyrimidine derivatives possess broad-spectrum antibacterial activity against both drug-sensitive and drug-resistant strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ in substituents on the pyrazolo[3,4-d]pyrimidine core and the acetamide side chain. Key comparisons include:

Compound Name Substituents (Pyrazolo Core) Acetamide Side Chain Molecular Weight (g/mol) Melting Point (°C) Key Findings
Target Compound 1-(4-Chlorophenyl) N-(3,4-dimethoxyphenethyl) ~497.9* Not Reported Hypothesized enhanced kinase selectivity due to dimethoxy groups
2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide 1-(4-Fluorophenyl) N-(3-methoxyphenyl) ~452.4 Not Reported Reduced steric bulk compared to target compound; lower predicted logP
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-nitrophenyl)acetamide 3-(4-Chlorophenyl), 4-methyl N-(4-nitrophenyl) 513.9 231–233 Nitro group enhances electron-withdrawing effects; moderate cytotoxicity
Example 83 (from ) 1-(4-Dimethylamino-3-fluorophenyl) Chromen-4-one-linked ethyl group 571.2 302–304 Fluorine substituents improve metabolic stability; potent kinase inhibition

*Calculated based on formula C₂₃H₂₂ClN₅O₄.

Biological Activity

The compound 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide , identified by its CAS number 852440-90-5, is a member of the pyrazolo[3,4-d]pyrimidine family. This class of compounds has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H20ClN5O2C_{19}H_{20}ClN_{5}O_{2}, with a molecular weight of approximately 368.85 g/mol. The structure includes a chlorophenyl group and a dimethoxyphenethyl moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC19H20ClN5O2C_{19}H_{20}ClN_{5}O_{2}
Molecular Weight368.85 g/mol
CAS Number852440-90-5

Anticancer Properties

Recent studies indicate that compounds within the pyrazolo[3,4-d]pyrimidine family exhibit promising anticancer properties. The specific compound in focus has been evaluated against various cancer cell lines, demonstrating significant inhibitory effects.

In Vitro Studies

In vitro assays have shown that this compound exhibits cytotoxicity against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • MDA-MB231 (triple-negative breast cancer)
  • A549 (lung cancer)

For instance, a study reported an IC50 value of 27.66 μM against MDA-MB231 cells, indicating moderate potency in inhibiting cancer cell proliferation .

The proposed mechanism of action involves the inhibition of key enzymes involved in cancer cell survival and proliferation. The compound appears to interfere with signaling pathways related to apoptosis and cell cycle regulation. Molecular docking studies suggest that it may bind to specific targets within the estrogen receptor pathways .

Case Study 1: Anticancer Efficacy

A comprehensive study focused on the synthesis and evaluation of various pyrazolo[3,4-d]pyrimidine derivatives highlighted the anticancer potential of this specific compound. The researchers utilized both in vitro assays and molecular docking simulations to assess activity against estrogen receptors, revealing promising results that support further development as an anticancer agent .

Case Study 2: Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems. Initial findings suggest favorable absorption characteristics; however, detailed toxicity profiles are still under investigation. It is critical to evaluate both efficacy and safety to ensure therapeutic viability .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

Synthesis involves cyclization of pyrazolo[3,4-d]pyrimidine precursors followed by coupling with 3,4-dimethoxyphenethylamine derivatives. Key steps include:

  • Cyclization : Use of catalysts (e.g., triethylamine) in solvents like ethanol or dimethyl sulfoxide at 60–80°C to form the pyrazolo-pyrimidine core .
  • Acetamide coupling : Reaction of α-chloroacetamide intermediates with amines under reflux conditions (e.g., acetonitrile, 12–24 hours) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are essential for structural confirmation?

  • NMR spectroscopy : 1H/13C NMR to verify substituent positions (e.g., 3,4-dimethoxyphenethyl protons at δ 6.7–7.2 ppm) .
  • X-ray crystallography : Resolve bond angles and torsional strain in the pyrazolo-pyrimidine core .
  • HPLC-MS : Confirm molecular weight (C25H24ClN5O4; exact mass 517.15) and purity (>98%) .

Advanced Research Questions

Q. How does the 3,4-dimethoxyphenethyl substituent influence biological activity compared to analogs?

  • SAR studies : The dimethoxy groups enhance lipophilicity (logP ~2.8) and π-π stacking with aromatic residues in enzyme binding pockets. Compare activity against analogs with trifluoromethoxy or nitro groups (e.g., 2–3-fold higher IC50 in kinase inhibition assays) .
  • In silico modeling : Molecular docking (AutoDock Vina) shows stronger hydrogen bonding with Tyr-123 in target proteins vs. non-methoxy derivatives .

Q. What experimental strategies resolve contradictory data in solubility and bioavailability studies?

  • Solubility optimization : Use co-solvents (e.g., PEG-400) or micronization to improve aqueous solubility (<10 µg/mL in PBS). Compare with derivatives like N-(4-fluorophenyl) analogs for structure-property relationships .
  • Bioavailability assays : Parallel artificial membrane permeability (PAMPA) and hepatic microsomal stability tests to identify metabolic liabilities (e.g., CYP3A4-mediated oxidation) .

Q. How can in vitro/in vivo activity discrepancies be addressed?

  • Pharmacokinetic profiling : Measure plasma half-life (t1/2) in rodent models vs. in vitro metabolic clearance. Adjust dosing regimens if t1/2 <2 hours .
  • Metabolite identification : LC-QTOF-MS to detect hydroxylated or demethylated metabolites that may contribute to off-target effects .

Methodological Guidance

Designing a robust SAR study for this compound class

  • Variable substituents : Test halogen (Cl vs. F), alkoxy (methoxy vs. ethoxy), and phenyl ring positions .
  • Assay selection : Use kinase panel screens (e.g., EGFR, VEGFR2) and apoptosis assays (Annexin V/PI) to link structural changes to mechanistic outcomes .

Interpreting conflicting cytotoxicity data across cell lines

  • Dose-response validation : Repeat assays in triplicate using MTT and ATP-based viability kits to rule out false positives .
  • Target engagement assays : Western blotting for phosphorylated signaling markers (e.g., p-AKT, p-ERK) to confirm on-target effects .

Data Contradiction Analysis

Resolving discrepancies in reported IC50 values

  • Standardize assay conditions : Use identical buffer pH, serum concentration, and incubation times. For example, IC50 shifts from 50 nM to 200 nM in 10% FBS vs. serum-free media .
  • Control for batch variability : Compare multiple synthetic batches via HPLC purity checks and NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.